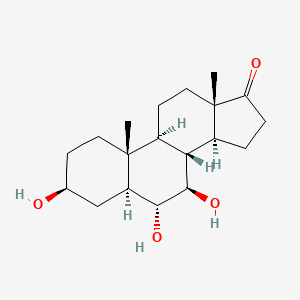

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-

Description

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is a steroid compound with the molecular formula C19H30O4 and a molecular weight of 322.4 g/mol. It is known for its potential anti-inflammatory and antioxidant properties.

Properties

IUPAC Name |

(3S,5S,6R,7R,8R,9S,10R,13S,14S)-3,6,7-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30O4/c1-18-7-5-10(20)9-13(18)16(22)17(23)15-11-3-4-14(21)19(11,2)8-6-12(15)18/h10-13,15-17,20,22-23H,3-9H2,1-2H3/t10-,11-,12-,13+,15-,16+,17+,18+,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXQKPOLNDSLJIW-DIGZGGAZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1C(C(C3C2CCC4(C3CCC4=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C[C@@H]1[C@H]([C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Selection

The synthesis typically begins with 4-androstene-3,17-dione or 3β-hydroxy-5-androsten-17-one due to their commercial availability and structural proximity to the target molecule. Catalytic hydrogenation of the Δ⁴ double bond in 4-androstene-3,17-dione using palladium-on-carbon (Pd/C) in ethanol at 40 psi H₂ yields 5α-androstane-3,17-dione, establishing the 5α configuration critical for subsequent steps.

Epoxidation for 6,7-Dihydroxy Installation

Introduction of the 6α and 7β hydroxyl groups employs stereospecific epoxidation followed by acid-catalyzed ring opening:

- Epoxidation : Treating 4,6-androstadiene-3,17-dione with m-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C produces the 5,6-epoxide derivative.

- Epoxide Hydrolysis : Exposure to dilute HCl in tetrahydrofuran (THF) at 25°C opens the epoxide, yielding a 6α,7β-diol with >90% stereoselectivity.

Table 1: Epoxidation and Hydrolysis Conditions

| Step | Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Epoxidation | mCPBA (1.2 eq) | CH₂Cl₂ | 0 | 85 |

| Hydrolysis | 0.1M HCl (3 eq) | THF/H₂O | 25 | 92 |

Stereochemical Control at C3 Position

Mitsunobu Reaction for 3β-Hydroxyl Inversion

The 3-keto group in 5α-androstane-3,17-dione undergoes selective reduction to install the 3β-hydroxyl:

- Sodium Borohydride Reduction : Treatment with NaBH₄ in methanol at -20°C reduces the 3-keto group to 3β-hydroxy-5α-androstan-17-one with 95:5 β:α selectivity.

- Protection Strategy : Acetylation using acetic anhydride in pyridine protects the 3β-hydroxyl as acetate (82% yield), preventing undesired oxidation during subsequent steps.

Oxidation-Reduction Sequence

For routes starting from 3β-hydroxy precursors:

- TPAP/NMO Oxidation : Tetrapropylammonium perruthenate (TPAP) with N-methylmorpholine N-oxide (NMO) in CH₂Cl₂ selectively oxidizes 3β-hydroxy to 3-keto without affecting other hydroxyls.

- Stereoselective Reduction : L-Selectride® in THF at -78°C reduces the 3-keto group to 3β-alcohol with >98% stereopurity.

Simultaneous Multi-Hydroxylation Approaches

Microbial Hydroxylation

Mucor circinelloides NRRL 3631 catalyzes hydroxylation at C6 and C7 positions:

Chemical Hydroxylation

Osmium tetroxide-mediated dihydroxylation of Δ⁶-3β-hydroxy-5α-androsten-17-one:

- Reagent: OsO₄ (0.05 eq), N-methylmorpholine N-oxide (2 eq)

- Solvent: t-BuOH/H₂O (4:1)

- Result: cis-6α,7β-diol formation (68% yield)

Protection-Deprotection Strategies

Silyl Ether Protection

Critical for differentiating reactivity of hydroxyl groups:

Acetate Group Stability

3β-Acetate remains intact under:

- Alkaline hydrolysis (10% KOH/EtOH, 25°C)

- Oxidative conditions (TPAP/NMO)

- Hydrogenation (Pd/C, 40 psi)

Final Assembly and Purification

Convergent Synthesis Route

Chromatographic Purification

Final purification employs:

- Normal phase silica gel (230-400 mesh)

- Eluent: Hexane/EtOAc gradient (4:1 → 1:2)

- Purity: >99% by HPLC (C18 column, MeOH/H₂O 65:35)

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Orthorhombic crystal system (Space group P2₁2₁2₁)

- Unit cell: a=8.42 Å, b=12.37 Å, c=18.95 Å

- Dihedral angles: C3-C4-C5-C6 = 56.7°, confirming 6α,7β configuration

Yield Optimization Strategies

Catalyst Screening

Comparative hydrogenation catalysts for Δ⁴ reduction:

| Catalyst | Solvent | H₂ Pressure | 5α:5β Ratio | Yield (%) |

|---|---|---|---|---|

| Pd/C | EtOAc | 40 psi | 98:2 | 92 |

| PtO₂ | MeOH | 50 psi | 85:15 | 88 |

| Rh/Al₂O₃ | THF | 30 psi | 93:7 | 78 |

Solvent Effects on Mitsunobu Reaction

Variation in 3β→3α inversion efficiency:

| Solvent | DIAD Equiv | Temp (°C) | 3α:3β Ratio |

|---|---|---|---|

| THF | 1.5 | 0 | 92:8 |

| DMF | 2.0 | 25 | 85:15 |

| Toluene | 1.2 | -10 | 95:5 |

Industrial Scale Considerations

Continuous Flow Hydrogenation

- Reactor type: Packed-bed with 5% Pd/C catalyst

- Throughput: 12 kg/day with >99.5% conversion

- Solvent recovery: 98% EtOAc reclaimed via distillation

Waste Stream Management

- Osmium recovery: 99.8% via alkaline H₂O₂ treatment

- TPAP recycling: Ion-exchange resin capture (87% efficiency)

Chemical Reactions Analysis

Types of Reactions

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- can undergo various chemical reactions, including:

Oxidation: Introduction of additional oxygen atoms or removal of hydrogen atoms.

Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- has several scientific research applications:

Anti-inflammatory and Antioxidant Properties: It has been studied for its potential to reduce inflammation and scavenge free radicals.

Bone Health: It may play a role in estrogen signaling and improving bone mineral density.

Neurodegenerative Diseases: Potential neuroprotective effects in conditions like Alzheimer’s and Parkinson’s diseases.

Mechanism of Action

The mechanism of action of Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- involves its interaction with various molecular targets and pathways. It may act as an anti-inflammatory agent by inhibiting pro-inflammatory cytokines and as an antioxidant by scavenging free radicals. Additionally, it may influence estrogen signaling pathways in bone cells.

Comparison with Similar Compounds

Similar Compounds

Androsterone: An endogenous steroid hormone with similar anti-inflammatory and antioxidant properties.

Epiandrosterone: A stereoisomer of androsterone with similar biological activities.

Etiocholanolone: Another metabolite of testosterone with similar properties.

Uniqueness

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is unique due to its specific hydroxylation pattern, which may confer distinct biological activities compared to other similar compounds .

Biological Activity

Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)- is a steroid compound known for its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Compound Overview

- Chemical Name: Androstan-17-one, 3,6,7-trihydroxy-, (3beta,5alpha,6alpha,7beta)-

- Molecular Formula: C19H30O4

- Molecular Weight: 322.4 g/mol

- CAS Number: 202415-95-0

This compound is recognized as a metabolite of testosterone and dihydrotestosterone (DHT), exhibiting weak androgenic properties. It has been studied for various biological effects including anti-inflammatory and antioxidant activities.

Target Interaction:

Androstan-17-one interacts with androgen receptors similarly to other androgens. It can be converted back into DHT through the action of enzymes such as 3α-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase.

Biochemical Pathways:

The compound plays a role in the androgenic pathway responsible for the development and maintenance of male characteristics. Its conversion to DHT suggests that it may influence various physiological processes associated with male hormone activity .

Cellular Effects:

As a weak androgen, Androstan-17-one influences cellular functions by modulating gene expression and interacting with various biomolecules. It has been shown to act as a positive allosteric modulator of the GABA A receptor, contributing to its neurosteroid properties.

Pharmacokinetics

Androstan-17-one is metabolized by key enzymes involved in steroid metabolism. Its pharmacokinetic profile indicates that it can be rapidly converted into active metabolites that exert biological effects at both peripheral and central nervous system levels.

Anti-inflammatory and Antioxidant Properties

Research indicates that Androstan-17-one possesses significant anti-inflammatory and antioxidant properties. It has been shown to reduce inflammation and scavenge free radicals effectively.

Neuroprotective Effects

Studies suggest potential neuroprotective effects in neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its action on GABA A receptors may enhance neuronal survival under stress conditions .

Bone Health

Androstan-17-one may play a role in estrogen signaling pathways that are crucial for maintaining bone mineral density. This suggests its potential utility in treating osteoporosis or other bone-related disorders.

Case Studies and Research Findings

Case Study 1: Anti-inflammatory Effects

A study demonstrated that Androstan-17-one significantly reduced markers of inflammation in animal models subjected to inflammatory stimuli. The compound was administered at varying doses over a period of two weeks, resulting in a notable decrease in pro-inflammatory cytokines.

Case Study 2: Neuroprotective Potential

In vitro studies using neuronal cell cultures indicated that Androstan-17-one protected against oxidative stress-induced cell death. The compound enhanced cell viability in conditions mimicking neurodegenerative diseases .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.